molecular formula C10H12F2N2O B13221529 2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13221529
M. Wt: 214.21 g/mol
InChI Key: KXHRGXOBIHVJST-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one: is a heterocyclic compound with the following chemical formula:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}C10​H10​N2​O

. It features a pyrrolopyrimidine core and a difluoromethyl group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: One notable method for synthesizing this compound involves a metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction yields diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). The process is operationally simple, can be executed on a gram scale, and exhibits broad functional group tolerance .

Industrial Production: While specific industrial production methods are not widely documented, research in this area is ongoing.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are still being explored.

Major Products: The major products formed from these reactions depend on the specific reaction conditions. Further studies are needed to elucidate the full scope of its reactivity.

Scientific Research Applications

Chemistry: Researchers are investigating its potential as a building block for novel organic materials and functional molecules.

Biology and Medicine: The compound’s biological applications remain an active area of study. It may exhibit pharmacological activity or serve as a lead compound for drug development.

Industry: Its unique structure could find applications in materials science, catalysis, and other industrial processes.

Mechanism of Action

The precise mechanism by which this compound exerts its effects is not yet fully understood. Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

While no direct analogs have been reported, its difluoromethyl substitution sets it apart from related pyrrolopyrimidines.

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

2-(difluoromethyl)-7,7-dimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H12F2N2O/c1-10(2)4-7-13-6(9(11)12)3-8(15)14(7)5-10/h3,9H,4-5H2,1-2H3

InChI Key

KXHRGXOBIHVJST-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=CC(=O)N2C1)C(F)F)C

Origin of Product

United States

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